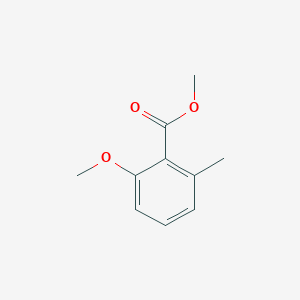

Methyl 2-methoxy-6-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZOXFSVZHAWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343626 | |

| Record name | Methyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79383-44-1 | |

| Record name | Benzoic acid, 2-methoxy-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79383-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-6-methylbenzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 2-methoxy-6-methylbenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that while detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates the available information and provides context based on related compounds and established chemical principles.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with a methyl ester group, a methoxy group, and a methyl group at positions 1, 2, and 6, respectively.[1] Its structural features suggest it is likely a colorless to pale yellow liquid with an aromatic odor, soluble in organic solvents, and having limited solubility in water.[1]

The following table summarizes the key identifiers and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 79383-44-1 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid with a pleasant, aromatic odor | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [1] |

| Storage | Store in a refrigerator (2-8°C) for long-term storage | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of its precursor, Methyl 2-hydroxy-6-methylbenzoate. A detailed experimental protocol, as described in patent literature, is provided below.[3]

Reaction: Methylation of Methyl 2-hydroxy-6-methylbenzoate

-

Materials:

-

Crude Methyl 2-hydroxy-6-methylbenzoate (125 g)

-

Dimethyl sulfate (50.5 g, 1.6 eq.)

-

30% Sodium hydroxide solution (93.5 g, 2.8 eq.)

-

Water

-

-

Procedure:

-

To the crude Methyl 2-hydroxy-6-methylbenzoate, add dimethyl sulfate.

-

Heat the mixture to 35-40°C.

-

Slowly add the 30% sodium hydroxide solution dropwise, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour until the reaction is complete.

-

Allow the mixture to stand and separate into layers.

-

Separate the oil layer.

-

Wash the oil layer with water to obtain the crude product of this compound (126 g).[3]

-

The following diagram illustrates the workflow for the synthesis of this compound.

Potential Applications in Drug Development and Signaling Pathways

While direct applications of this compound in drug development are not extensively documented, the structural motifs of methoxy and methyl groups on an aromatic scaffold are of significant interest in medicinal chemistry. Research on resveratrol derivatives has shown that the introduction of such functional groups can enhance biological activity. Specifically, these modifications have been found to stabilize the binding of compounds to the mammalian target of rapamycin (mTOR), a crucial protein in cell signaling.

The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] It integrates signals from growth factors, nutrients, and cellular energy status.[6] mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders.[8]

One of the key functions of mTOR is the inhibition of autophagy, a cellular process for the degradation and recycling of cellular components.[9][10] When mTOR is active, it suppresses autophagy. Conversely, inhibition of mTOR can induce autophagy, which is a therapeutic strategy being explored for certain cancers to promote cancer cell death.[7] The potential for this compound to interact with the mTOR pathway, based on its chemical structure, makes it a compound of interest for further investigation in this area.

The diagram below provides a simplified representation of the mTOR signaling pathway and its role in the regulation of autophagy.

References

- 1. CAS 79383-44-1: Benzoic acid, 2-methoxy-6-methyl-, methyl … [cymitquimica.com]

- 2. clearsynth.com [clearsynth.com]

- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

A Comprehensive Technical Guide to the Structural Elucidation of Methyl 2-Methoxy-6-Methylbenzoate

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. Isomeric ambiguity can lead to significant errors in interpreting biological activity, reactivity, and material properties. This technical guide provides an in-depth, multi-technique workflow for the complete structural elucidation of methyl 2-methoxy-6-methylbenzoate (C₁₀H₁₂O₃). We will move beyond a simple recitation of data to explain the strategic rationale behind the selection of analytical techniques and the logical synthesis of their outputs. This document serves as both a specific guide for the title compound and a general methodological template for the structural analysis of similarly complex small molecules, leveraging a combination of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments.

Introduction: The Compound and the Challenge

This compound is a substituted aromatic ester. While not a widely studied molecule itself, it represents a common structural motif found in natural products and pharmaceutical intermediates.[1] Its correct identification is paramount, as numerous constitutional isomers exist with the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), such as methyl 2-methoxy-4-methylbenzoate or methyl 3-methoxy-4-methylbenzoate, each possessing distinct chemical and physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 79383-44-1[1] |

| Molecular Formula | C₁₀H₁₂O₃[1] |

| Molecular Weight | 180.20 g/mol [1] |

| Chemical Structure | (See Figure 1 below) |

graph "molecule_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom Numbering for NMR C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C7 [label="C7", pos="0,2.8!"]; // Carbonyl C O_carbonyl [label="O", pos="0,3.8!"]; O_ester [label="O8", pos="1.2,2.8!"]; C_ester_Me [label="C9", pos="2.4,2.8!"]; O_methoxy [label="O10", pos="-2.5,1.25!"]; C_methoxy_Me [label="C11", pos="-3.7,1.25!"]; C_ring_Me [label="C12", pos="2.5,1.25!"]; // Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents C1 -- C7; C7 -- O_carbonyl [style=double]; C7 -- O_ester; O_ester -- C_ester_Me; C2 -- O_methoxy; O_methoxy -- C_methoxy_Me; C6 -- C_ring_Me; // Dummy nodes for ring appearance node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.65,0!"]; p2 [pos="0.65,0!"]; p1 -- p2 [style=invis];

}

Figure 1: Structure of this compound with NMR numbering.

The Integrated Elucidation Workflow

A robust structural elucidation strategy follows a logical progression from low-resolution information (functional groups) to high-resolution data (atomic connectivity). Our approach is designed to be efficient and conclusive, minimizing ambiguity at each step.

Figure 2: The integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

Expertise & Causality: The first step is to determine the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides highly accurate mass measurements, allowing for the calculation of a unique elemental composition. This immediately constrains the realm of possible structures.

Expected Data & Interpretation

For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.07864 Da. An HRMS experiment (e.g., via ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 181.0859 or [M+Na]⁺ at m/z 203.0680, confirming the elemental formula.

Electron Ionization (EI) is a "harder" ionization technique that provides valuable fragmentation data. The fragmentation pattern is a molecular fingerprint that reveals stable substructures.

Table 2: Predicted Key Fragments in EI Mass Spectrum

| m/z | Proposed Fragment | Significance |

| 180 | [M]⁺ | Molecular Ion |

| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical from either the ester or ether, a very common fragmentation pathway. |

| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group, indicative of a methyl ester. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment for toluene-like structures. |

Experimental Protocol: GC-MS with EI

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method:

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram for purity and the mass spectrum of the peak of interest for the molecular ion and characteristic fragments.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific covalent bonds and functional groups. While it cannot reveal the full connectivity, it provides crucial validation of the groups suggested by the molecular formula. For C₁₀H₁₂O₃, we are looking for definitive evidence of an ester and an aromatic ring.

Expected Spectrum & Interpretation

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3050-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring. |

| ~2960, 2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the three methyl groups. |

| ~1725 | C=O Stretch | Ester | This is a strong, sharp, and highly characteristic peak for the carbonyl group. |

| ~1600, ~1480 | C=C Stretch | Aromatic | Further confirmation of the aromatic ring. |

| ~1250, ~1100 | C-O Stretch | Ester & Aryl Ether | Strong bands confirming the C-O single bonds of both the ester and the methoxy ether. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-damped swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Identify and label the key peaks corresponding to the expected functional groups.

NMR Spectroscopy: Assembling the Final Structure

Expertise & Causality: NMR is the most powerful tool for determining the precise atom-by-atom connectivity of a molecule in solution. We employ a suite of experiments, starting with simple 1D spectra to identify the types and numbers of protons and carbons, and progressing to 2D experiments to reveal through-bond and through-space relationships.

¹H NMR – The Proton Environment

This experiment provides information on the number of chemically distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

-

Expected Signals (in CDCl₃, referenced to TMS at 0.00 ppm):

-

Aromatic Region (δ 6.8-7.4 ppm): The 1,2,3-trisubstituted ring will give rise to three distinct signals. We expect one triplet and two doublets, integrating to 1H each. The proton at C4, flanked by two other protons, should appear as a triplet. The protons at C3 and C5 will be doublets.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet, integrating to 3H. This is characteristic of an aryl methoxy group (-OCH₃).

-

Ester Methyl Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H. This is characteristic of a methyl ester (-COOCH₃).

-

Ring Methyl Protons (δ ~2.4 ppm): A sharp singlet, integrating to 3H. This is characteristic of a methyl group attached to an aromatic ring.

-

¹³C NMR & DEPT-135 – The Carbon Skeleton

This experiment reveals the number of chemically distinct carbon environments. A DEPT-135 experiment is run alongside to differentiate between CH, CH₂, and CH₃ carbons.

-

Expected Signals (in CDCl₃, referenced to 77.16 ppm):

-

Total Signals: 10 distinct signals are expected, as there is no molecular symmetry.

-

Carbonyl Carbon (δ ~168 ppm): A quaternary carbon (absent in DEPT-135) in the characteristic downfield region for an ester.

-

Aromatic Carbons (δ 110-160 ppm): Six signals. Two will be quaternary (C1, C2, C6 - absent in DEPT-135), and three will be CH carbons (positive in DEPT-135).

-

Methoxy Carbon (δ ~56 ppm): A CH₃ carbon (positive in DEPT-135).

-

Ester Methyl Carbon (δ ~52 ppm): A CH₃ carbon (positive in DEPT-135).

-

Ring Methyl Carbon (δ ~20 ppm): A CH₃ carbon (positive in DEPT-135).

-

2D NMR – Unambiguous Connectivity

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. This is how we build a self-validating system; the correlations observed must be consistent with only one proposed structure.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically separated by 2-3 bonds). We would expect to see a cross-peak connecting the C3-H proton with the C4-H proton, and another connecting the C4-H proton with the C5-H proton, establishing the three-proton contiguous spin system on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for piecing together the full molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds away. The key correlations that would definitively prove the structure of this compound are illustrated below.

Figure 3: Key HMBC correlations confirming the substitution pattern.

Crucial Logic:

-

The protons of the methoxy group (H11 ) must show a correlation to the aromatic carbon they are attached to (C2 ). This anchors the methoxy group.

-

The protons of the ring methyl group (H12 ) must show correlations to the carbon they are attached to (C6 ) and the adjacent quaternary carbon (C1 ). This anchors the methyl group.

-

The protons of the ester methyl group (H9 ) must show a correlation to the carbonyl carbon (C7 ). This confirms the methyl ester.

-

Crucially, an aromatic proton (H5 ) must show a correlation to the carbon bearing the ester (C1 ). This, combined with the other data, locks the ester into position 1, adjacent to the methyl group at position 6.

Table 4: Comprehensive Predicted NMR Data Summary (400 MHz, CDCl₃)

| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H at δ) |

| 1 | ~125 | C | - | - | - | H5, H12 |

| 2 | ~158 | C | - | - | - | H3, H11 |

| 3 | ~115 | CH | ~6.8 | d | 1H | C2, C4, C5 |

| 4 | ~130 | CH | ~7.3 | t | 1H | C3, C5, C6 |

| 5 | ~122 | CH | ~6.9 | d | 1H | C1, C3, C4, C6 |

| 6 | ~135 | C | - | - | - | H4, H5, H12 |

| 7 (C=O) | ~168 | C | - | - | - | H5, H9 |

| 9 (-OC H₃) | ~52 | CH₃ | ~3.9 | s | 3H | C7 |

| 11 (-OC H₃) | ~56 | CH₃ | ~3.8 | s | 3H | C2 |

| 12 (-C H₃) | ~20 | CH₃ | ~2.4 | s | 3H | C1, C6, C5 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~15-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetrical solvent peak).

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C & DEPT Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. These experiments require more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

2D Spectra Acquisition: Using standard instrument parameter sets, acquire COSY, HSQC, and HMBC spectra. These experiments take longer, ranging from 30 minutes to several hours, depending on the desired resolution and sample concentration.

-

Data Processing: Fourier transform all acquired data. Phase correct the 1D spectra and reference them to the TMS signal (0.00 ppm for ¹H, 0.00 ppm for ¹³C) or the residual solvent peak. Process the 2D spectra and analyze the cross-peaks to build the connectivity map.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved through the logical synthesis of data from multiple, orthogonal analytical techniques.

-

HRMS unequivocally establishes the elemental formula as C₁₀H₁₂O₃.

-

IR Spectroscopy confirms the presence of the required functional groups: an ester, an aromatic ring, and aliphatic C-H bonds.

-

¹H and ¹³C NMR provide an inventory of all proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and especially HMBC) acts as the final arbiter, piecing together the molecular puzzle and confirming the 1,2,3-trisubstituted pattern on the benzene ring, leaving no room for isomeric ambiguity.

Each piece of data validates the others, creating a self-consistent and robust structural proof. This methodical approach is essential for ensuring scientific integrity in research and development where molecular identity is non-negotiable.

References

An In-depth Technical Guide to Methyl 2-methoxy-6-methylbenzoate (CAS 79383-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-6-methylbenzoate, with the CAS registry number 79383-44-1, is a substituted aromatic ester. While not extensively documented in publicly accessible literature for direct pharmaceutical applications, its structural features make it a noteworthy compound for organic synthesis. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate. Due to the limited availability of public data, this guide also highlights areas where further research is needed, particularly concerning its spectroscopic characterization and potential biological activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol and ether.[1] The available quantitative physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Physical State | Liquid | [1][3] |

| Boiling Point | 95-96 °C | [4] |

| Density | 1.075 g/cm³ | [4] |

| Solubility | Limited in water; Soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Synthesis

This compound is synthesized as a key intermediate in the multi-step preparation of 2-methoxy-6-methylbenzoic acid. The following experimental protocol is based on a method described in Chinese patent CN113072441A.[5]

Experimental Protocol: Methylation of Methyl 2-hydroxy-6-methylbenzoate

This procedure details the conversion of methyl 2-hydroxy-6-methylbenzoate to this compound.

Materials:

-

Crude methyl 2-hydroxy-6-methylbenzoate (containing this compound)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

30% Sodium hydroxide (NaOH) solution

-

Water (H₂O)

Procedure:

-

To 125 g of crude methyl 2-hydroxy-6-methylbenzoate, add 50.5 g (1.6 equivalents) of dimethyl sulfate.

-

Heat the mixture to 35-40 °C.

-

Slowly add 93.5 g (2.8 equivalents) of a 30% sodium hydroxide solution dropwise, ensuring the reaction temperature does not exceed 40 °C.

-

After the addition is complete, continue stirring the mixture for 1 hour to ensure the reaction goes to completion.

-

Allow the mixture to stand and separate into layers.

-

Separate the oil layer (the product layer).

-

Wash the oil layer with water to obtain the crude product of this compound (approximately 126 g).[5]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from its precursor.

Spectroscopic Data

Applications in Research and Development

This compound is primarily categorized as a research chemical and an intermediate in organic synthesis.[2] Its most well-documented role is as a precursor in the synthesis of 2-methoxy-6-methylbenzoic acid.[5]

Role as an Intermediate in Fungicide Synthesis

2-Methoxy-6-methylbenzoic acid is a key intermediate in the industrial synthesis of the fungicide Metrafenone .[5][7] Metrafenone is a benzophenone-type fungicide used to control powdery mildew on various crops.[7] The synthesis pathway involves the formation of an acid chloride from 2-methoxy-6-methylbenzoic acid, which then undergoes a Friedel-Crafts acylation with a substituted toluene derivative. Given that this compound is a direct precursor to the acid, it plays a crucial role in this synthetic route.

The logical relationship of this compound as an intermediate is depicted in the following diagram.

Potential Pharmaceutical Applications

While direct applications in drug development are not well-documented, this compound is listed as a potential impurity in Mesalazine, an anti-inflammatory drug.[8] This suggests its possible use or formation in related synthetic processes within the pharmaceutical industry. The structural motifs present in this compound, such as the substituted benzene ring and the ester functionality, are common in many biologically active molecules. This makes it a potentially useful building block for the synthesis of novel compounds with therapeutic potential. However, specific examples of its incorporation into drug candidates and the resulting biological activities or effects on signaling pathways have not been reported in the available literature.

Safety and Handling

According to safety data sheets provided by suppliers, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a valuable intermediate in organic synthesis, most notably as a precursor to the fungicide Metrafenone. Its physicochemical properties have been partially characterized, and a detailed synthesis protocol is available. However, a significant gap exists in the public domain regarding its experimental spectroscopic data and its direct applications in drug discovery and development. For researchers and scientists, this compound represents an opportunity for further investigation, both in terms of its fundamental characterization and its potential as a scaffold for new bioactive molecules. Professionals in drug development may find it useful as a starting material, though its biological activity profile remains to be elucidated.

References

- 1. Buy Potassium hexachloroiridate(IV) (EVT-311763) | 16920-56-2 [evitachem.com]

- 2. Metrafenone | C19H21BrO5 | CID 6451057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 79383-44-1|this compound|BLD Pharm [bldpharm.com]

- 4. 苯菌酮 - (3-溴-6-甲氧基-2-甲苯基)(2,3 [sigmaaldrich.com]

- 5. WO2021175029A1 - A novel form of metrafenone, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Methyl 2-methoxy-6-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-6-methylbenzoate is an aromatic ester primarily recognized for its significant role in chemical ecology as a semiochemical. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a detailed focus on its function as an insect pheromone. The document synthesizes available quantitative data, outlines experimental protocols for its study, and illustrates the underlying biological pathways and experimental workflows. While its pheromonal activity is well-documented, this guide also briefly explores potential, though less substantiated, antimicrobial and herbicidal properties, largely inferred from the activities of its derivatives.

Introduction

This compound (C₁₀H₁₂O₃) is a naturally occurring organic compound that has garnered scientific interest predominantly for its role in insect communication. Its most prominent and well-characterized biological activity is as the sole component of the trail pheromone of the pavement ant, Tetramorium immigrans.[1][2] This function makes it a key molecule in the social organization and foraging behavior of this widespread insect species.

Beyond its role as a pheromone, this compound serves as a chemical intermediate in the synthesis of various organic compounds.[3][4] Notably, its derivative, 2-methoxy-6-methylbenzoic acid, is a precursor in the production of the fungicide metrafenone, suggesting a potential, albeit indirect, link to agrochemical applications.[3] This guide will delve into the established pheromonal activity and touch upon the speculative biological roles of this compound.

Pheromonal Activity in Tetramorium immigrans

The most extensively studied biological function of this compound is its action as a trail pheromone in the pavement ant, Tetramorium immigrans.

Identification and Source

Gas chromatography-electroantennographic detection (GC-EAD) analyses of poison gland extracts from T. immigrans workers revealed a single candidate pheromone component that elicited a response from the worker ant antennae.[1] Subsequent analysis by gas chromatography-mass spectrometry (GC-MS) confirmed the identity of this compound as this compound.[1] The poison gland of an individual worker ant contains approximately 7 ng of this compound.[1]

Behavioral Bioassays

A series of laboratory and field bioassays have confirmed the trail-following activity of this compound. In no-choice laboratory bioassays, synthetic this compound trails were followed by ants to a similar extent as trails made from natural poison gland extracts.[1] Furthermore, in two-choice bioassays, ants followed trails of synthetic this compound approximately 21 times farther than they followed solvent-control trails.[2] Field experiments have also demonstrated that synthetic trails of this compound can effectively recruit nestmates to food sources.[5]

Quantitative Data

The available quantitative data on the pheromonal activity of this compound is primarily descriptive rather than based on classical dose-response metrics like ED₅₀. The following table summarizes the key quantitative findings.

| Parameter | Value/Observation | Species | Reference |

| Endogenous Quantity | ~7 ng per worker ant | Tetramorium immigrans | [1] |

| Bioassay Concentration | 0.35 ant equivalents (2.5 ng) | Tetramorium immigrans | [1] |

| Trail-Following Efficacy | ~21-fold greater distance followed compared to solvent control | Tetramorium immigrans | [2] |

| Comparative Efficacy | Synthetic MMMB trails followed to a similar distance as natural poison gland extract trails | Tetramorium immigrans | [1] |

Other Potential Biological Activities

Direct evidence for other biological activities of this compound is limited. However, the activities of its derivatives suggest potential areas for future investigation.

Antimicrobial and Antifungal Activity

The hydrolysis product of this compound, 2-methoxy-6-methylbenzoic acid, is a key intermediate in the synthesis of the fungicide metrafenone.[3] This fungicide acts by disrupting the cytoskeleton of pathogenic fungi.[3] While this does not confirm direct antifungal activity for the methyl ester, it suggests that the core chemical scaffold may possess properties that could be explored.

Herbicidal Activity

There is no direct evidence for the herbicidal activity of this compound. However, its close chemical relatives, benzoate derivatives, are known to have herbicidal properties.

Mechanism of Action: Insect Olfaction

The mechanism by which this compound elicits a trail-following response in ants involves the insect olfactory system. While the specific receptors and downstream signaling components in T. immigrans have not been identified, a general model of insect olfactory signal transduction can be proposed.

Pheromone molecules are thought to be transported through the aqueous lymph of the sensory hairs (sensilla) on the ant's antennae by odorant-binding proteins (OBPs). The pheromone-OBP complex then interacts with an olfactory receptor (OR) located on the dendritic membrane of an olfactory sensory neuron (OSN). Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit and a highly conserved co-receptor (Orco). This interaction can lead to the opening of an ion channel, either directly (ionotropic) or through a G protein-coupled receptor (GPCR) signaling cascade (metabotropic), resulting in the depolarization of the OSN. This electrical signal is then transmitted to the antennal lobe of the ant's brain for processing, ultimately leading to a behavioral response.[6][7]

Experimental Protocols

Pheromone Identification and Analysis: GC-EAD

Objective: To identify compounds in an insect extract that elicit an antennal response.

Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Electroantennography (EAG) system

-

Tetramorium immigrans worker ants

-

Dissecting microscope and tools

-

Dichloromethane (DCM) or hexane (high purity)

-

Glass capillaries for electrodes

-

Saline solution

Procedure:

-

Pheromone Extraction: Dissect the poison glands from T. immigrans workers under a microscope and extract them in a small volume of DCM.

-

Antenna Preparation: Excise the head of a worker ant. Mount the head between two electrodes filled with saline solution, with the recording electrode making contact with the tip of one antenna and the reference electrode inserted into the head.

-

GC-EAD Analysis: Inject the pheromone extract into the GC. The column effluent is split, with one part going to the FID and the other directed over the prepared antenna.

-

Data Acquisition: Simultaneously record the signals from the FID and the EAG.

-

Data Analysis: Compare the retention times of peaks in the FID chromatogram with the timing of antennal depolarizations recorded by the EAG to identify biologically active compounds.

Behavioral Assay: Trail-Following Bioassay

Objective: To assess the ability of a compound to elicit trail-following behavior in ants.

Materials:

-

Filter paper or other suitable substrate

-

Micropipette

-

Synthetic this compound

-

Solvent (e.g., DCM)

-

Foraging arena

-

Video recording equipment

-

Tetramorium immigrans colony

Procedure:

-

Trail Application: Using a micropipette, apply a solution of the test compound or a solvent control in a defined pattern (e.g., a line or a circle) onto the filter paper.

-

Bioassay: Place the filter paper in the foraging arena connected to the ant colony.

-

Observation: Introduce individual ants to the start of the trail and record their behavior using the video camera.

-

Data Analysis: Measure the distance the ant follows the trail and the duration of the trail-following behavior. Compare the results for the test compound with the solvent control.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification of this compound as a trail pheromone.

Generalized Insect Olfactory Signaling Pathway

Caption: A generalized model of an insect olfactory signaling pathway.

Conclusion

The primary and well-established biological activity of this compound is its role as the single-component trail pheromone in the pavement ant, Tetramorium immigrans. This activity is supported by chemical analysis and behavioral bioassays. While its chemical structure and its relationship to agrochemical precursors suggest the potential for other biological activities, such as antimicrobial or herbicidal effects, these remain speculative and require direct experimental validation. Future research should focus on elucidating the specific olfactory receptors and signaling pathways involved in its perception by T. immigrans and on systematically screening for other potential biological activities.

References

- 1. antwiki.org [antwiki.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methoxy-6-methylbenzoic acid | 6161-65-5 | Benchchem [benchchem.com]

- 4. nzic.org.nz [nzic.org.nz]

- 5. researchgate.net [researchgate.net]

- 6. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-methoxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of Methyl 2-methoxy-6-methylbenzoate (CAS No. 79383-44-1). Due to the limited availability of data in public literature, this document focuses on summarizing the established information and presenting relevant experimental protocols where the compound is utilized as an intermediate.

Core Physicochemical Data

This compound is an organic compound featuring a benzoate core with methoxy and methyl substituents at the 2 and 6 positions, respectively.[1] It is typically a colorless to pale yellow liquid with a pleasant, aromatic odor.[1] Its solubility is limited in water, but it is soluble in organic solvents like ethanol and ether.[1]

The following table summarizes the available quantitative data for this compound. It is important to note that many standard experimental values are not readily found in scientific literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 79383-44-1 | |

| Physical Form | Liquid | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Limited in water; Soluble in organic solvents | [1] |

| Storage Temperature | Refrigerator |

Experimental Protocols

This compound serves as a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. The following experimental protocols are derived from synthetic procedures outlined in patent literature.[3]

2.1. Hydrolysis of this compound to 2-methoxy-6-methylbenzoic acid

This protocol details the conversion of the methyl ester to its corresponding carboxylic acid via saponification.

-

Materials:

-

Crude this compound

-

30% Sodium hydroxide solution

-

Water

-

20% Sulfuric acid or 20% Hydrochloric acid

-

-

Procedure:

-

To a reaction vessel, add 50 g of crude this compound, 37.8 g of 30% sodium hydroxide solution, and 100 g of water.[3]

-

Heat the mixture to 80-90 °C and maintain this temperature until the reaction is complete.[3]

-

Cool the reaction mixture to 50-60 °C.[3]

-

Slowly add 69.7 g of 20% sulfuric acid to adjust the pH to 1-2, while controlling the temperature.[3]

-

After the addition is complete, continue stirring for 1 hour at the same temperature.[3]

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Dry the filtered product to obtain 2-methoxy-6-methylbenzoic acid.[3]

-

Mandatory Visualizations

Experimental Workflow for the Hydrolysis of this compound

The following diagram illustrates the key steps in the hydrolysis of this compound as described in the experimental protocol.

References

Methyl 2-methoxy-6-methylbenzoate molecular weight and formula

This document provides the molecular formula and molecular weight for two related benzoate compounds. The information is intended for researchers, scientists, and professionals in drug development. No direct experimental data was found for "Methyl 2-methoxy-6-methylbenzoate," suggesting a possible alternative name or structure was intended. The data presented below is for structurally similar compounds.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-methoxybenzoate | C₉H₁₀O₃[1][2][3] | 166.17[1][2][4] |

| Methyl 2-amino-6-methoxybenzoate | C₉H₁₁NO₃[5] | 181.19[5] |

Compound Identification

Methyl 2-methoxybenzoate is also known by several synonyms, including Methyl o-anisate and Dimethyl salicylate.[1][3] Its chemical structure is recorded under CAS Number 606-45-1.[2][4]

Methyl 2-amino-6-methoxybenzoate is identified by the CAS Number 54166-96-0.[5]

References

Spectroscopic Data of Methyl 2-methoxy-6-methylbenzoate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 30, 2025

Introduction

This technical guide provides a summary of available spectroscopic data for Methyl 2-methoxy-6-methylbenzoate. However, a comprehensive search of scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for this specific compound.

To provide a valuable resource for researchers in the field, this document presents a detailed spectroscopic analysis of the closely related and well-characterized compound, Methyl 2-methoxybenzoate . The data and experimental protocols provided for this analog are intended to serve as a practical reference point for the spectroscopic characterization of substituted benzoates.

Spectroscopic Data for Methyl 2-methoxybenzoate

The following sections summarize the key spectroscopic data for Methyl 2-methoxybenzoate, presented in a structured format for clarity and ease of comparison.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-methoxybenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.80 | dd | 8.0, 2.0 | 1H | Ar-H |

| 7.47 | dt | 8.0, 1.6 | 1H | Ar-H |

| 7.00 - 6.96 | m | 2H | Ar-H | |

| 3.91 | s | 3H | OCH₃ (ester) | |

| 3.90 | s | 3H | OCH₃ (ether) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-methoxybenzoate

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O (ester) |

| 157.5 | C-OCH₃ (ether) |

| 133.2 | Ar-C |

| 131.5 | Ar-C |

| 120.2 | Ar-C |

| 120.1 | Ar-C |

| 111.8 | Ar-C |

| 55.8 | OCH₃ (ether) |

| 51.8 | OCH₃ (ester) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Methyl 2-methoxybenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester and ether) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Sample Preparation: Neat liquid[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data for Methyl 2-methoxybenzoate

| m/z | Relative Intensity (%) | Assignment |

| 166 | 35 | [M]⁺ (Molecular ion) |

| 135 | 100 | [M - OCH₃]⁺ |

| 107 | 15 | [M - COOCH₃]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[5][6][7] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.[5][8]

-

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer.[2]

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first.[8] The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[8]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[9][10]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10]

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. rsc.org [rsc.org]

- 2. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unlocking the Potential of Methyl 2-methoxy-6-methylbenzoate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Molecule for Agrochemical and Pharmaceutical Research

Methyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, is emerging as a compound of significant interest with diverse potential applications in chemical ecology, agrochemical development, and medicinal chemistry. This technical guide provides a comprehensive overview of its known roles, synthesis, and the experimental protocols that underpin its research applications. Primarily identified as a key trail pheromone in the pavement ant Tetramorium immigrans, this molecule also serves as a valuable synthetic intermediate for bioactive compounds, including the fungicide metrafenone and the diterpene (±)-totarol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 79383-44-1 | |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Soluble in organic solvents |

Potential Research Applications

The research applications of this compound are primarily centered on its role as a semiochemical and as a building block for more complex bioactive molecules.

Chemical Ecology and Pest Management

This compound is the sole component of the trail pheromone of the pavement ant, Tetramorium immigrans.[1] This discovery opens avenues for the development of novel pest management strategies based on the manipulation of ant behavior.

Key Research Areas:

-

Bait Enhancement: Synthetic this compound can be incorporated into insecticidal baits to increase their attractiveness and encourage recruitment of worker ants, leading to more effective colony control.[1]

-

Trail Disruption: The widespread application of the synthetic pheromone could potentially disrupt the natural foraging trails of pest ant populations, leading to confusion and reduced foraging efficiency.

-

Behavioral Studies: The availability of the pure synthetic pheromone facilitates detailed studies into the chemical ecology and communication of T. immigrans and potentially other related ant species.

Agrochemical Synthesis: Precursor to Metrafenone

The corresponding carboxylic acid of the title compound, 2-methoxy-6-methylbenzoic acid, is a crucial intermediate in the industrial synthesis of the fungicide metrafenone.[2][3] Metrafenone is a benzophenone-type fungicide effective against powdery mildew on crops like cereals and grapes.[3][4]

Mechanism of Action of Metrafenone:

Metrafenone exhibits a unique mode of action by targeting the cytoskeleton of pathogenic fungi. It disrupts the organization of the actin cytoskeleton, leading to abnormal hyphal growth, including swelling, bursting of hyphal tips, and hyperbranching.[5][6] This ultimately inhibits fungal development and sporulation.[5]

Synthesis of Bioactive Natural Products: (±)-Totarol

2-Methoxy-6-methylbenzoic acid, derived from this compound, serves as a starting material in the total synthesis of (±)-totarol.[7][8] Totarol is a naturally occurring diterpenoid with known antibacterial and antioxidant properties.

Medicinal Chemistry and Drug Discovery

The structural motif of a substituted benzoic acid is prevalent in many pharmaceutically active compounds. While direct biological activity of this compound has not been extensively reported, its derivatives and structurally related compounds have shown potential. For instance, derivatives of 2,4-dimethoxy-6-methylbenzoic acid have been investigated for anti-inflammatory, antioxidant, and antimicrobial properties. This suggests that this compound could serve as a scaffold for the development of new therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of 2-Methoxy-6-methylbenzoic Acid from this compound

This procedure is adapted from a patented method for the synthesis of the key intermediate for metrafenone.[3]

Materials:

-

Crude this compound

-

30% Sodium hydroxide solution

-

Water

-

20% Sulfuric acid

Procedure:

-

To 50 g of crude this compound, add 37.8 g of 30% sodium hydroxide solution (1.02 eq.) and 100 g of water.

-

Heat the mixture to 80-90 °C and maintain the temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Cool the reaction mixture to 50-60 °C.

-

Slowly add 69.7 g of 20% sulfuric acid to adjust the pH to 1-2.

-

After the addition is complete, stir the mixture for 1 hour while maintaining the temperature.

-

Filter the resulting precipitate and dry to obtain 2-methoxy-6-methylbenzoic acid.

Quantitative Data:

| Reactant | Product | Yield | Purity (HPLC) | Reference |

| Crude this compound (50 g) | 2-Methoxy-6-methylbenzoic acid (44.6 g) | 96.6% | 99.5% | [3] |

Trail-Following Bioassay for Tetramorium immigrans

This protocol is based on the methods used to identify this compound as the trail pheromone.[1]

Materials:

-

Worker ants of Tetramorium immigrans

-

Synthetic this compound

-

Solvent (e.g., hexane)

-

Circular filter paper (e.g., 9 cm diameter)

-

Petri dish or other suitable arena

-

Micropipette

Procedure:

-

Prepare a stock solution of synthetic this compound in hexane. A concentration corresponding to approximately 0.35 ant equivalents (around 2.5 ng) has been shown to be effective.[1]

-

Create a circular trail on the filter paper by applying the pheromone solution with a micropipette. A solvent-only trail should be used as a control on a separate filter paper.

-

Place the filter paper in the center of the bioassay arena.

-

Introduce a single worker ant into the center of the filter paper.

-

Observe and record the distance the ant follows the trail.

-

Repeat the experiment with a sufficient number of ants for statistical analysis.

Quantitative Data from a Representative Study:

| Trail Stimulus | Mean Distance Followed (cm) | Statistical Significance | Reference |

| Poison Gland Extract (1 ant equivalent) | ~15 | p < 0.001 vs. control | [1] |

| Synthetic MMMB (0.35 ant equivalent) | ~15 | p < 0.001 vs. control | [1] |

| Solvent Control | < 5 | - | [1] |

Conclusion

This compound is a molecule with significant and varied potential for research and development. Its role as a natural semiochemical provides a foundation for the creation of environmentally friendly pest management solutions. Furthermore, its utility as a synthetic intermediate for high-value agrochemicals and bioactive natural products underscores its importance for chemists in these fields. The experimental protocols and data presented in this guide offer a solid starting point for researchers looking to explore and capitalize on the diverse applications of this versatile compound. Further investigation into its own potential biological activities and the development of novel derivatives could unlock even more applications in the future.

References

- 1. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. antwiki.org [antwiki.org]

- 7. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 2-methoxy-6-methylbenzoate in Modern Organic Synthesis

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Methyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, has emerged as a crucial building block in contemporary organic chemistry. Its strategic importance is most prominently highlighted by its role as a key intermediate in the synthesis of the fungicide metrafenone. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant applications of this compound, offering detailed experimental protocols and quantitative data to support advanced research and development endeavors.

Introduction

This compound (CAS No. 79383-44-1) is an organic compound characterized by a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group at positions 1, 2, and 6, respectively.[1] This unique substitution pattern imparts specific reactivity and steric hindrance, making it a valuable synthon for the construction of complex molecular architectures. While its applications are specialized, its function as a precursor to 2-methoxy-6-methylbenzoic acid, a vital component in the agrochemical industry, underscores its significance. This guide will elucidate the synthetic pathways involving this compound, present its physicochemical and spectroscopic data, and detail its primary application.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is fundamental for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79383-44-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8 °C (Refrigerator) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H-NMR | Conforms to structure | [3] |

| Mass Spectrum | Conforms to structure | [3] |

| Purity by HPLC | >90% | [3] |

Synthesis and Reactions

The primary role of this compound in organic chemistry is as an intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. This transformation involves a two-step process starting from methyl 2-hydroxy-6-methylbenzoate: a methylation reaction to introduce the methoxy group, followed by hydrolysis of the methyl ester.

Synthesis of this compound via Methylation

The synthesis of this compound is achieved through the methylation of methyl 2-hydroxy-6-methylbenzoate. A common methylating agent for this transformation is dimethyl sulfate in the presence of a base.

Caption: Synthesis of this compound.

-

Reaction Setup: To a solution of crude methyl 2-hydroxy-6-methylbenzoate (125 g), add dimethyl sulfate (50.5 g, 1.6 eq.).

-

Temperature Control: Heat the mixture to 35-40 °C.

-

Addition of Base: Slowly add a 30% sodium hydroxide solution (93.5 g, 2.8 eq.) dropwise, ensuring the reaction temperature does not exceed 40 °C.

-

Reaction Completion: After the addition is complete, continue stirring for 1 hour until the reaction is finished (monitored by a suitable technique like TLC or HPLC).

-

Work-up: Allow the reaction mixture to stand and separate into layers. Separate the oil layer and wash it with water.

-

Product Isolation: The resulting crude product is 126 g of this compound.

Hydrolysis to 2-methoxy-6-methylbenzoic Acid

The subsequent step in the primary synthetic route is the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Caption: Hydrolysis to 2-methoxy-6-methylbenzoic Acid.

-

Reaction Setup: To 100 g of crude this compound, add a 30% sodium hydroxide solution (75.0 g, 1.01 eq.) and 200 g of water.

-

Heating: Heat the mixture to 80-90 °C until the hydrolysis is complete.

-

Cooling: Cool the reaction solution to 20-30 °C.

-

Acidification: Add 103 g of 20% hydrochloric acid to adjust the pH to 1-2, leading to the precipitation of the product.

-

Stirring and Filtration: After the addition of acid, stir the mixture at a constant temperature for 1 hour. Filter the precipitate.

-

Drying: Dry the collected solid at 90-110 °C to obtain 87.8 g of 2-methoxy-6-methylbenzoic acid (HPLC purity: 99.8%, Yield: 95.3%).

Core Application: Intermediate in the Synthesis of Metrafenone

The primary industrial application of this compound is its role as a precursor in the synthesis of 2-methoxy-6-methylbenzoic acid, which is a key building block for the fungicide metrafenone.[4] Metrafenone is a benzophenone-type fungicide that is effective against powdery mildew on various crops. The synthesis of metrafenone involves the Friedel-Crafts acylation of a substituted toluene with 2-methoxy-6-methylbenzoyl chloride (derived from the corresponding acid).

Caption: Role in Metrafenone Synthesis Pathway.

Conclusion

This compound is a specialized yet significant molecule in organic synthesis. Its primary utility lies in its function as a direct precursor to 2-methoxy-6-methylbenzoic acid, a critical component for the production of the fungicide metrafenone. The synthetic route to and from this compound is well-defined, involving standard methylation and hydrolysis reactions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working in agrochemical synthesis and other areas of organic chemistry where this versatile intermediate may find future applications. Further research into the spectroscopic characterization of this compound would be beneficial to the scientific community.

References

Methodological & Application

Synthesis of Methyl 2-methoxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoate

Application Notes: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Introduction

The synthesis of this compound from Methyl 2-hydroxy-6-methylbenzoate is a classic example of Williamson ether synthesis. This reaction is fundamental in organic chemistry for forming an ether linkage by reacting an alkoxide with an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate, in an SN2 reaction to yield the desired methoxy ether product.[2][3]

This transformation is crucial for professionals in drug development and medicinal chemistry, as the conversion of a hydroxyl group to a methoxy group can significantly alter a molecule's physicochemical properties. These changes include lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The protocol detailed below provides a robust method for achieving this methylation with high yield and purity.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process involves two main steps:

-

Deprotonation: A base, typically sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate to form a sodium phenoxide intermediate.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). This displaces the leaving group (sulfate) and forms the C-O ether bond, yielding this compound.

Experimental Protocols

Protocol 1: Methylation of Methyl 2-hydroxy-6-methylbenzoate

This protocol is adapted from a documented synthesis process for 2-methoxy-6-methylbenzoic acid, where the methylation of the ester is a key intermediate step.[3]

Materials and Reagents:

-

Methyl 2-hydroxy-6-methylbenzoate (Starting Material)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH), 30% aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the crude Methyl 2-hydroxy-6-methylbenzoate.

-

Addition of Methylating Agent: Add dimethyl sulfate (2.2 equivalents) to the flask.

-

Initiation of Reaction: Begin stirring and heat the mixture to a temperature between 30-45°C.[3]

-

Base Addition: Slowly add a 30% aqueous solution of sodium hydroxide (4.0 equivalents) dropwise using a dropping funnel, ensuring the temperature is maintained within the 30-45°C range.

-

Reaction Monitoring: After the addition of NaOH is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add deionized water and ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. The aqueous layer is then extracted with ethyl acetate.[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography or distillation if required to achieve higher purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Methyl 2-hydroxy-6-methylbenzoate | [3] |

| Methylating Agent | Dimethyl Sulfate | [3] |

| Base | 30% Sodium Hydroxide (aq) | [3] |

| Molar Ratio (Base:Substrate) | 4.0 eq. | [3] |

| Molar Ratio (Agent:Substrate) | 2.2 eq. | [3] |

| Reaction Temperature | 30-45 °C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Reported Purity (HPLC) | 99.56% | [4] |

| Yield | Not explicitly stated for this step, but subsequent hydrolysis step reports a 95.3% yield based on the crude methylated product.[3] |

Table 2: Physicochemical Properties of Reactant and Product

| Property | Methyl 2-hydroxy-6-methylbenzoate | This compound |

|---|---|---|

| IUPAC Name | methyl 2-hydroxy-6-methylbenzoate | This compound |

| CAS Number | 33528-09-5[5][6][7] | 79383-44-1[4] |

| Molecular Formula | C₉H₁₀O₃[5][6][7] | C₁₀H₁₂O₃[4] |

| Molecular Weight | 166.17 g/mol [6] | 180.20 g/mol [4] |

| Appearance | Solid | Not Available |

| Purity | 97% | 99.56%[4] |

Table 3: Spectroscopic Data for Product Characterization (Exemplar Data for Methyl 2-methoxybenzoate) Note: Specific experimental data for the 6-methyl derivative is not widely available. The following data for the closely related Methyl 2-methoxybenzoate (CAS 606-45-1) is provided as a reference for expected spectral features.

| Spectroscopic Technique | Characteristic Peaks / Features | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): Aromatic protons, methoxy group protons (~3.8-3.9 ppm), ester methyl protons (~3.9 ppm). | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): Carbonyl carbon (~166 ppm), aromatic carbons, methoxy carbon, ester methyl carbon. | [8] |

| IR Spectroscopy (Liquid Film) | ν (cm⁻¹): C=O stretch (~1730 cm⁻¹), C-O stretch (ester, ~1250 cm⁻¹), aromatic C-H stretch (~3000 cm⁻¹), aliphatic C-H stretch. | [8][9] |

| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ at 166, characteristic fragmentation pattern. | [10][11] |

Visualizations

Caption: Chemical scheme for the methylation of Methyl 2-hydroxy-6-methylbenzoate.

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Methyl 2-hydroxy-6-methylbenzoate 97% | CAS: 33528-09-5 | AChemBlock [achemblock.com]

- 6. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [guidechem.com]

- 9. brainly.com [brainly.com]

- 10. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]

- 11. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

Methyl 2-methoxy-6-methylbenzoate: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methoxy-6-methylbenzoate is a valuable synthetic intermediate, primarily recognized for its role in the production of agrochemicals and as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern on the benzene ring, featuring a methoxy group and a methyl group ortho to the methyl ester, provides a scaffold for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 248 °C (lit.) | [1] |

| Density | 1.157 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.534 (lit.) | [1] |

Applications in Synthesis

This compound serves as a precursor in a range of chemical reactions, including hydrolysis, Grignard reactions, reduction, and acylation reactions. These transformations lead to the formation of valuable compounds with applications in various fields, most notably in the agrochemical industry.

Synthesis of 2-Methoxy-6-methylbenzoic Acid

A primary application of this compound is its use as a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. This acid is a crucial component in the production of the fungicide metrafenone. The synthesis involves the hydrolysis of the methyl ester.[2]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a patented procedure for the synthesis of 2-methoxy-6-methylbenzoic acid.[2]

Materials:

-

Crude this compound

-

Sodium hydroxide (NaOH) solution (30%)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (20%)

Procedure:

-

To a reaction vessel, add 100 g of crude this compound, 75.0 g of 30% sodium hydroxide solution (1.01 eq.), and 200 g of water.[2]

-

Heat the mixture to 80-90 °C and stir until the reaction is complete (monitoring by a suitable technique like TLC or HPLC is recommended).[2]

-

Cool the reaction solution to 20-30 °C.[2]

-

Slowly add 103 g of 20% hydrochloric acid to adjust the pH to 1-2.[2]

-

Stir the mixture at a constant temperature for 1 hour.[2]

-

Filter the resulting precipitate and dry at 90-110 °C to obtain 2-methoxy-6-methylbenzoic acid.[2]

Quantitative Data:

| Product | Purity (HPLC) | Yield | Reference |

| 2-Methoxy-6-methylbenzoic Acid | 99.8% | 95.3% | [2] |

Grignard Reaction for Tertiary Alcohol Synthesis

The ester functionality of this compound can react with Grignard reagents to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation. Due to the steric hindrance from the ortho-substituents, the reaction may require careful optimization of conditions. The general principle involves the addition of two equivalents of the Grignard reagent to the ester.[3][4]

Reaction Scheme:

Caption: Grignard reaction with this compound.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide (Hypothetical)

This protocol is a generalized procedure adapted for this compound based on standard Grignard reactions with esters.[3][5]

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

3 M Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with the Ester: Cool the Grignard reagent solution in an ice bath. Dissolve this compound in anhydrous diethyl ether and add it dropwise to the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Expected):

| Product | Expected Yield | Notes |

| 2-(1-hydroxy-1,1-diphenylmethyl)-1-methoxy-3-methylbenzene | Moderate | Yield may be affected by steric hindrance. |

Reduction to Primary Alcohol

This compound can be reduced to the corresponding primary alcohol, (2-methoxy-6-methyl)phenylmethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is a standard transformation in organic synthesis.

Reaction Scheme:

Caption: Reduction of this compound.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Hypothetical)

This is a generalized protocol for the reduction of an ester using LiAlH₄.[6]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) solution

Procedure:

-

In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-